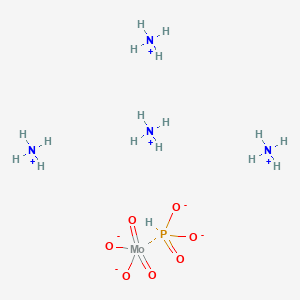

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium is an inorganic salt of phosphomolybdic acid with the chemical formula (NH₄)₃PMo₁₂O₄₀. It is a well-known heteropolymetalate of the Keggin structural class. This compound is recognized for its yellow crystalline appearance and has a molar mass of 1876.35 g/mol . It has found numerous applications in various fields due to its unique properties.

Méthodes De Préparation

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be synthesized by heating ammonium orthomolybdate with phosphoric acid and nitric acid. The reaction yields ammonium nitrate, water, and a yellow precipitate of ammonium phosphomolybdate . The reaction is as follows: [ 12 (NH₄)₆Mo₇O₂₄(H₂O)₄ + 7 Na₂HPO₄(H₂O) + 65 HNO₃ \rightarrow 7 (NH₄)₃Mo₁₂PO₄₀ + 51 NH₄NO₃ + 14 NaNO₃ + 56 H₂O ]

Analyse Des Réactions Chimiques

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can act as an oxidizing agent due to the presence of molybdenum in its structure.

Reduction: Under certain conditions, the molybdenum in ammonium phosphomolybdate can be reduced from Mo(VI) to Mo(V).

Substitution: The compound can participate in substitution reactions where its ammonium ions are replaced by other cations.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ammonium phosphomolybdate can lead to the formation of mixed-valence compounds .

Applications De Recherche Scientifique

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism by which ammonium phosphomolybdate exerts its effects involves its redox activity. The compound can act as an electron reservoir, facilitating electron transfer processes. The molecular targets and pathways involved include the participation of bridging oxygen atoms with reduced metal ion Mo(V) and nearest oxidized Mo(VI) partner . This redox activity is crucial for its applications in catalysis and other fields.

Comparaison Avec Des Composés Similaires

Tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium can be compared with other similar compounds, such as:

- Ammonium molybdophosphate

- Triammonium 12-molybdophosphate

These compounds share similar structural features but differ in their specific applications and properties. This compound is unique due to its robust electron reservoir capability and its wide range of applications in various fields .

Propriétés

IUPAC Name |

tetraazanium;dioxido(dioxo)molybdenum;dioxido(oxo)phosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4H3N.HO3P.4O/c;;;;;1-4(2)3;;;;/h;4*1H3;(H,1,2,3);;;;/q;;;;;;;;2*-1/p+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNQTQIEOTWZFO-UHFFFAOYSA-Q |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[O-][P+](=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16MoN4O7P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)